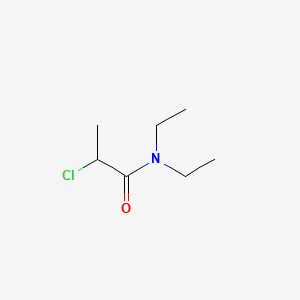
4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid
Übersicht
Beschreibung
4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid (CDDA) is a compound that has been studied for its electrochemical properties and potential applications. It is a derivative of naphthalene with chloro, hydroxy, and disulphonic acid functional groups, which contribute to its chemical reactivity and interaction with other substances.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the disulphonation of di-t-butylnaphthalene with chlorosulphonic acid has been reported to yield a disulphonic acid, which suggests a potential pathway for synthesizing similar compounds like CDDA . However, the specific synthesis of CDDA is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of CDDA and its derivatives is characterized by the presence of sulphonate groups, which are likely to influence its solubility and reactivity. The structure of related compounds has been analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
CDDA and its derivatives exhibit electrochemical behavior that can be harnessed for analytical purposes. For example, a modified glassy carbon electrode based on CDDA film shows electrocatalytic activity towards the oxidation of ascorbic acid, dopamine, and uric acid, indicating that CDDA can participate in electron transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of CDDA derivatives have been studied through various methods. The electrochemical polymerization technique has been used to prepare modified electrodes with CDDA films, and their stability and electron transfer rates have been examined . Additionally, the interaction of similar compounds with metals, such as the formation of chromium(III) complexes with dihydroxynaphthalene disulfonic acids, has been investigated, which provides information on the ligand properties of these compounds . The corrosion inhibition properties of related compounds, such as 4-amino-3-hydroxynaphthalene-1-sulphonic acid, on mild steel have also been studied, suggesting that CDDA could have similar applications .
Wissenschaftliche Forschungsanwendungen
Chemical Stability and Reactivity
Research into the chemical properties and reactivity of derivatives similar to 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid reveals insights into their stability and potential applications. For instance, studies on the acidity and stability constants of hydrogen complexes of chromotropic acid derivatives, including those with chloro substituents, provide foundational knowledge for their application in analytical chemistry and dye synthesis (Budesinsky, 1969).
Radiation-Induced Degradation
The degradation mechanisms of compounds structurally related to 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid, such as H-acid derivatives, under high-energy radiation have been explored. These studies are critical for understanding how such compounds decompose in environmental settings or under specific industrial processes, leading to the efficient breakdown of azo dyes in aqueous solutions (Pálfi, Takács, & Wojnárovits, 2007).
Sulphonation and Derivative Synthesis
The sulphonation reactions of naphthalene derivatives have been studied extensively, providing a pathway for synthesizing various sulphonated naphthalenes. These reactions are crucial for creating intermediates used in dye manufacturing and other applications involving sulphonated aromatic compounds (Lambrechts & Cerfontain, 1982).
Photocatalytic Degradation
The photocatalytic and electrochemical degradation of similar disulphonic acids has been investigated, highlighting potential environmental applications for breaking down complex organic molecules, such as those used in dyes and pigments. These studies suggest pathways for the remediation of polluted waters, leveraging the reactivity of these compounds under specific conditions (Socha, Chrześcijańska, & Kuśmierek, 2006).
Analytical Applications
Azo derivatives of naphthalene disulphonic acids, including those similar to 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid, have been utilized in the development of spectrophotometric techniques for the determination of aromatic amines. These methods are crucial for analytical chemistry applications, where precise and accurate measurement of compounds is required (Norwitz & Keliher, 1984).
Safety And Hazards
While specific safety and hazard information for 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid is not available in the search results, related compounds like 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate are known to cause skin and eye irritation and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-chloro-5-hydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAVDCUYQQGYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)Cl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237980 | |
| Record name | 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid | |
CAS RN |
90-21-1 | |
| Record name | 4-Chloro-5-hydroxy-2,7-naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-hydroxynaphthalene-2,7-disulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-hydroxynaphthalene-2,7-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)









